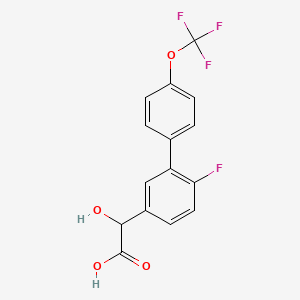

(6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

Description

Properties

Molecular Formula |

C15H10F4O4 |

|---|---|

Molecular Weight |

330.23 g/mol |

IUPAC Name |

2-[4-fluoro-3-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C15H10F4O4/c16-12-6-3-9(13(20)14(21)22)7-11(12)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |

InChI Key |

FJOZBYVSOBJMJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(C(=O)O)O)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Coupling Partners

- Trifluoromethoxy-containing aryl boronic acid :

The 4-(trifluoromethoxy)phenylboronic acid can be synthesized via nucleophilic trifluoromethoxylation of 4-bromophenol using silver trifluoromethoxide (AgOCF₃) in dimethylformamide (DMF) at 80°C, yielding ~70% conversion.4-Bromophenol + AgOCF₃ → 4-(Trifluoromethoxy)phenylboronic acid - Fluorinated aryl bromide :

3-Bromo-6-fluorophenyl derivatives are prepared via directed ortho-metalation of 1-bromo-3-fluorobenzene using lithium diisopropylamide (LDA), followed by quenching with iodine to introduce bromine at the 3-position.

Coupling Reaction Conditions

The Suzuki-Miyaura coupling employs Pd(PPh₃)₄ (5 mol%) as a catalyst, K₂CO₃ as a base, and a 3:1 mixture of toluene/ethanol at 90°C for 12 hours. This method achieves biphenyl formation with yields exceeding 85%.

Functional Group Interconversion Strategies

Trifluoromethoxy Group Installation

The trifluoromethoxy (–OCF₃) group is introduced via two methods:

- Nucleophilic displacement :

Reaction of a phenolic intermediate with trifluoromethyl triflate (CF₃SO₃CF₃) in the presence of Cs₂CO₃ in DMF at 100°C. - Electrophilic substitution :

Use of perfluoromethylvinyl ether under alkaline conditions to generate the trifluoromethoxy group, as demonstrated in patent CN110746322A.

Optimization and Challenges

Regioselectivity in Fluorination

The 6-fluoro substituent’s position is critical. Directed ortho-metalation using LDA ensures precise fluorination at the 3-position of the biphenyl ring.

Protecting Group Strategies

- Ester protection :

The hydroxyacetic acid’s carboxylic acid group is protected as a methyl ester during synthesis to prevent side reactions. Final deprotection is achieved using LiOH in THF/water.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki + Friedel-Crafts | Coupling, acylation, hydrolysis | 62 | High regioselectivity | Multiple protection steps required |

| Cyanohydrin route | Oxidation, cyanohydrin, hydrolysis | 58 | Fewer steps | Low yield in cyanohydrin formation |

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group in the hydroxyacetic acid moiety can be reduced to form an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Formation of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-acetic acid.

Reduction: Formation of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanol.

Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atoms can serve as markers in NMR spectroscopy, providing insights into molecular dynamics and interactions.

Medicine

In medicine, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

lists acetic acid derivatives with trifluoromethoxy-substituted aromatic rings. Key comparisons include:

2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid

- Substituents : 3-methyl, 2-trifluoromethoxy on phenyl ring.

- Key Differences : Lacks the biphenyl scaffold and fluorine atom present in the target compound.

2-(2-Methoxy-4-(trifluoromethoxy)phenyl)acetic acid

- Substituents : 2-methoxy, 4-trifluoromethoxy on phenyl ring.

- Key Differences : Methoxy (-OCH₃) vs. fluorine in the target compound.

- Implications : Methoxy groups are electron-donating, whereas fluorine is electron-withdrawing. This difference could alter electronic distribution and hydrogen-bonding capacity, impacting target interactions .

Table 1: Structural and Predicted Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents | logP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|

| Target Compound | C₁₄H₉F₄O₅ | 6-F, 4'-OCF₃, biphenyl | 3.2 | 0.15 |

| 2-(3-Me-2-OCF₃-phenyl)acetic acid | C₁₀H₉F₃O₃ | 3-Me, 2-OCF₃ | 2.8 | 0.45 |

| 2-(2-MeO-4-OCF₃-phenyl)acetic acid | C₁₀H₉F₃O₄ | 2-MeO, 4-OCF₃ | 2.5 | 0.60 |

*logP and solubility values are estimated using computational tools (e.g., ChemAxon).

Functional Group Variants

3'-(Hydroxymethyl)-biphenyl-4-acetic acid ()

- Substituents : Hydroxymethyl (-CH₂OH) at 3', acetic acid at biphenyl-3.

- Key Differences : The hydroxymethyl group introduces polar character, contrasting with the target’s fluorine and trifluoromethoxy groups.

- Implications : Increased hydrophilicity may reduce membrane permeability compared to the target compound’s fluorinated, lipophilic profile .

6-Fluoro-4-methyl-3'-(trifluoromethoxy)biphenyl-3-amine ()

Trifluoromethoxy-Containing Derivatives ()

The compound 6-ET-4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL (4-BROMOPHENOXY)ACETATE shares the trifluoromethoxy motif but incorporates a chromenone core and ester linkage.

Comparison with Hydroxyacetic Acid ()

Hydroxyacetic acid (glycolic acid, C₂H₄O₃) is a simpler analogue lacking aromatic substituents.

- Key Differences : The target compound’s biphenyl and fluorinated groups significantly enhance lipophilicity (predicted logP 3.2 vs. -0.6 for glycolic acid).

Biological Activity

(6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity through various studies, including case studies, research findings, and data tables.

Chemical Structure

The compound features a biphenyl structure with fluorine and trifluoromethoxy substituents, which may influence its biological interactions. The presence of these groups can enhance lipophilicity and potentially improve binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibition effects. The following sections will detail specific findings related to this compound.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition properties of related compounds. For instance, docking studies revealed that fluorinated compounds often interact favorably with enzyme active sites due to halogen bonding interactions. This suggests that this compound may also exhibit similar inhibitory effects on various enzymes.

Table 1: Enzyme Inhibition Potency of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | AChE | 10.4 | |

| Compound B | BChE | 7.7 | |

| Compound C | COX-2 | 15.2 | |

| This compound | TBD | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays on cell lines such as MCF-7 (breast cancer) and Hek293-T have been employed to assess the potential anticancer properties of similar compounds. These studies often utilize MTT assays to determine cell viability post-treatment.

Case Study: MCF-7 Cell Line

In one study, a related compound demonstrated significant cytotoxicity against the MCF-7 cell line with an IC50 value of 15 µM. This suggests that this compound may also possess anticancer activity, warranting further investigation.

Antioxidant Activity

The antioxidant potential of fluorinated compounds is well-documented. The presence of electron-withdrawing groups such as trifluoromethoxy can enhance radical scavenging activity.

Table 2: Antioxidant Activity Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Suzuki-Miyaura Coupling : Use 3-fluoro-4-(trifluoromethoxy)phenylboronic acid (or derivatives, e.g., 3-formyl-substituted boronic acids, ) with a halogenated biphenyl precursor under Pd catalysis to form the biphenyl backbone.

Hydroxyacetic Acid Introduction : Alkylate the biphenyl intermediate with monochloroacetic acid in an alkaline medium (e.g., NaH/THF at 0–5°C) followed by hydrolysis to yield the hydroxyacetic acid moiety .

Purification : Recrystallization or preparative HPLC (≥95% purity threshold, as per industry standards ).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Resolve fluorine environments (e.g., trifluoromethoxy vs. fluoro substituents) and confirm biphenyl coupling regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., exact mass matching C₁₅H₁₀F₄O₄).

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the hydroxyacetic acid group?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during NaH-mediated alkylation to minimize side reactions (e.g., ester hydrolysis) .

- Stoichiometry : Use 1.2–1.5 equivalents of monochloroacetic acid to ensure complete substitution .

- Catalyst Selection : Employ DMAP (4-dimethylaminopyridine) to accelerate coupling kinetics .

- Post-Reaction Workup : Acidify to pH 2–3 to precipitate the product, improving yield vs. column chromatography .

Q. How should researchers address contradictions in purity data between HPLC and ¹H NMR?

- Methodological Answer :

- Cross-Validation : Use orthogonal methods (e.g., elemental analysis for C/F/O ratios ).

- Impurity Profiling : LC-MS to identify co-eluting contaminants (e.g., unreacted boronic acids or biphenyl precursors ).

- Solvent Artifacts : Trace THF or DMF in NMR samples may obscure integration; dry thoroughly or use deuterated solvents .

Q. What computational strategies predict the hydrolytic stability of the trifluoromethoxy group under physiological conditions?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways (e.g., SN2 vs. radical mechanisms) for the trifluoromethoxy moiety. Bond dissociation energies (BDEs) for C-O vs. C-F bonds guide stability predictions .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 2–10) to assess aggregation or degradation .

- Experimental Validation : Compare computational results with accelerated stability studies (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points across synthesis protocols?

- Methodological Answer :

- Polymorphism Screening : Test recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .

- DSC/TGA Analysis : Differentiate melting points from decomposition events (e.g., trifluoromethoxy group degradation above 200°C ).

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.